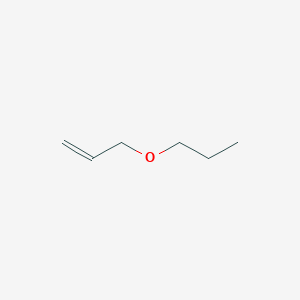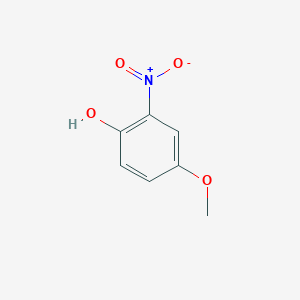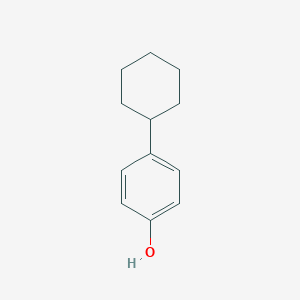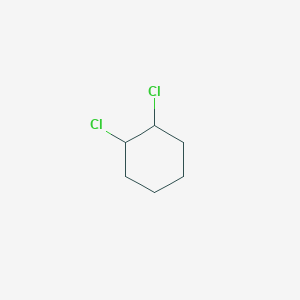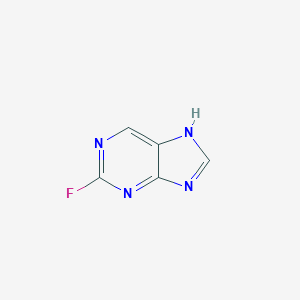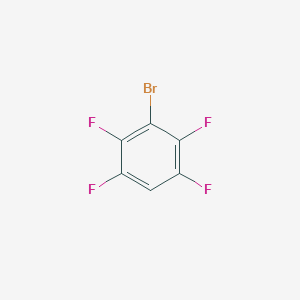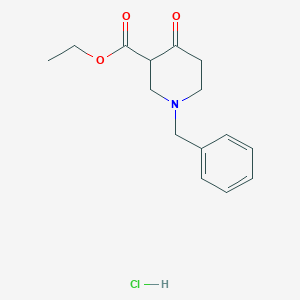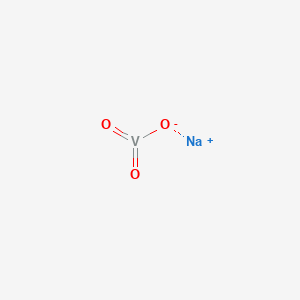
Sodium metavanadate
説明
Sodium metavanadate (SMV) is a vanadium salt that can be used as a corrosion inhibitor . It is a yellow, water-soluble salt and a common precursor to other vanadates . At low pH, it converts to sodium decavanadate .
Synthesis Analysis
Vanadium pentoxide was synthesized by hydrothermal method (reflux) from ammonium metavanadate (NH4VO3) as a precursor and cetyltrimethylammonium bromide as a surfactant . The annealing of the product was carried out for 2 hours, at temperatures of 250, 500, and 750 °C .Molecular Structure Analysis
The molecular formula of Sodium metavanadate is NaVO3 and its molecular weight is 121.93 .Chemical Reactions Analysis
In the presence of hydrogen peroxide, Sodium metavanadate can decrease the concentration of potassium permanganate, indicating its role in catalase mimetic activity . At low pH, Sodium metavanadate converts to sodium decavanadate .Physical And Chemical Properties Analysis
Sodium metavanadate is a yellow, water-soluble salt . Its conductivity is one of its most important physical and chemical properties, closely related to the ionic structures and compositions in vanadium ion solutions .科学的研究の応用
Anticancer Activity
Sodium metavanadate exhibits significant anticancer activity. It has been found to inhibit the proliferation of murine breast cancer cells . The mechanisms underlying this inhibition activity include an increase in reactive oxygen species (ROS) level, arrest of cells at G2/M phase, and a decrease in the mitochondrial membrane potential (MMP), which promotes apoptosis . In vivo studies have also shown a dose-dependent anticancer activity in breast cancer-bearing mice .
Chemoprevention
Apart from its anticancer activity, Sodium metavanadate also exhibits chemopreventive properties . This means it may help prevent, slow down, or reverse the development of cancer.
Insulin-like Activity
Sodium metavanadate has insulin-like effects . Both sodium metavanadate and vanadyl sulfate, when orally administered in doses of 50–125 mg/day for 2–4 weeks, have been found to improve fasting plasma glucose levels and daily insulin requirements in type 1 diabetes subjects .
Microbial Culture Media
Sodium metavanadate can be used as a vanadium source in microbial culture media . This is particularly useful in studies involving vanadium reduction by mesophilic and thermophilic methanogens .
Preparation of Vanadium Pentoxide Coated Carbon Nanotubes
Sodium metavanadate can be used as a precursor in the preparation of vanadium pentoxide (V2O5) coated carbon nanotubes . These coated nanotubes have potential applications in various fields, including electronics and materials science.
Therapeutic Properties
Vanadium compounds, including Sodium metavanadate, have potential therapeutic benefits for a range of disorders including type 2 diabetes, cancer, cardiovascular disease, and microbial pathology . The biochemical pathways regulated by vanadium compounds are being studied for their potential therapeutic benefits .
作用機序
Target of Action
Sodium metavanadate is widely used as an inhibitor of protein tyrosine phosphatases (PTPase) . PTPase plays a crucial role in cellular functions such as cell growth, differentiation, and the metabolic actions of insulin .
Mode of Action
The mechanisms underlying the biological effects of sodium metavanadate are generally attributed to its two chemical properties . One is based on the structural analogy of vanadate to phosphate, and the other is based on the electron transfer reaction between V(IV) and V(V) in biological media .
Biochemical Pathways
Sodium metavanadate affects various biochemical pathways. It has been extensively studied for its antidiabetic and anticancer effects . The compound’s interaction with its targets leads to changes in these pathways, resulting in specific biological effects .
Pharmacokinetics
It’s known that sodium metavanadate is a yellow, water-soluble salt , which suggests it could be readily absorbed and distributed in the body.
Result of Action
Sodium metavanadate has been shown to inhibit the proliferation of certain cancer cells . For example, it has been found to inhibit the proliferation of murine breast cancer cells . Additionally, sodium metavanadate treatment has been shown to improve glycogen levels in multiple tissues in a model of metabolic syndrome .
Action Environment
The action of sodium metavanadate can be influenced by environmental factors. For instance, at low pH, sodium metavanadate converts to sodium decavanadate . This conversion could potentially affect the compound’s action, efficacy, and stability .
Safety and Hazards
特性
IUPAC Name |
sodium;oxido(dioxo)vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.3O.V/q+1;;;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZUMMUJMWNLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na.VO3, NaVO3, NaO3V | |
| Record name | SODIUM VANADATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21025 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | sodium metavanadate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_metavanadate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044336 | |
| Record name | Sodium metavanadate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.929 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium vanadate appears as colorless to yellow crystals or cream colored solid. Melting point 630 °C., Liquid; Water or Solvent Wet Solid, Colorless to yellow or cream-colored solid; [Merck Index] Off-white odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | SODIUM VANADATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21025 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vanadate (VO31-), sodium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium metavanadate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17603 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | SODIUM VANADATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21025 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Sodium metavanadate | |
CAS RN |
13718-26-8 | |
| Record name | SODIUM VANADATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21025 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium vanadate(V) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013718268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium metavanadate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14702 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vanadate (VO31-), sodium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium metavanadate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium metavanadate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM METAVANADATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/252S9L5606 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
1166 °F (NTP, 1992) | |
| Record name | SODIUM VANADATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21025 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl-](/img/structure/B75758.png)

